Superior PfDHODH Enzymatic Inhibition Potency Compared to the Antimalarial Probe DSM-1
The target compound demonstrates a 6.9-fold improvement in inhibitory potency against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) compared to the established reference inhibitor DSM-1. While the target compound exhibits an IC50 of 64 nM against the PfDHODH enzyme [1], DSM-1 shows a significantly higher IC50 of 441 nM under comparable assay conditions [2]. This quantitative advantage positions the target compound as a more potent starting point for antimalarial drug discovery campaigns targeting the pyrimidine biosynthesis pathway.
| Evidence Dimension | In vitro enzyme inhibition (IC50) against P. falciparum DHODH |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | DSM-1: 441 nM |
| Quantified Difference | 6.9-fold higher potency (lower IC50) |
| Conditions | Type 2 DHODH activity was monitored with either the direct assay measuring the formation of orotate or via a chromogen reduction assay using DCIP [1] |
Why This Matters
This quantifiable potency difference justifies the selection of (E)-3-Benzylidenedihydrofuran-2(3H)-one over DSM-1 for PfDHODH-focused screening cascades, potentially reducing the concentration required for cellular efficacy.
- [1] BindingDB. BDBM50379157. Affinity Data for (E)-3-Benzylidenedihydrofuran-2(3H)-one against PfDHODH. US Patent US8703811. View Source
- [2] Phillips MA, et al. Antimicrob Agents Chemother. 2016 Nov 22;60(12):7113-7120. Table 5: IC50 for in vitro DHODH inhibition. View Source
